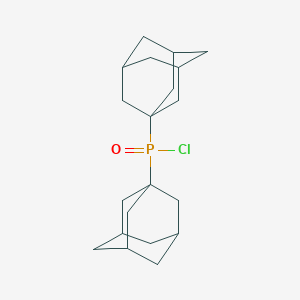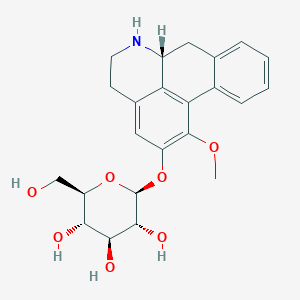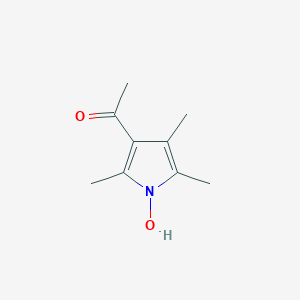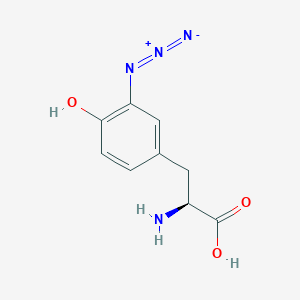
2,6-Dimethylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylmorpholine-4-carboxamide, also known as DMAC, is a cyclic amide that is widely used in scientific research. It is a colorless liquid with a faint amine odor and is soluble in water and most organic solvents. DMAC is a versatile reagent that has various applications in the fields of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylmorpholine-4-carboxamide is not fully understood. However, it is believed to act as a Lewis base and a hydrogen bond acceptor. This compound can form complexes with metal ions and can act as a ligand in coordination chemistry. This compound can also form hydrogen bonds with polar molecules such as water and alcohols.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is not toxic and is considered safe for use in scientific research. However, this compound may cause skin irritation and can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethylmorpholine-4-carboxamide has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. This compound is also a good solvent for polar and nonpolar compounds. It has a high boiling point and is stable under acidic and basic conditions. However, this compound has some limitations. It is not a good solvent for some organic compounds, and it can react with some functional groups such as amines and alcohols.
Zukünftige Richtungen
There are several future directions for the use of 2,6-Dimethylmorpholine-4-carboxamide in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. This compound can also be used as a solvent for the extraction of natural products from plants and other sources. Another potential application is in the development of new catalysts for organic reactions. This compound can also be used as a ligand in coordination chemistry and in the synthesis of new materials.
Conclusion:
In conclusion, this compound is a versatile reagent that has various applications in scientific research. It is a useful solvent, catalyst, and building block in the synthesis of organic compounds. This compound has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of this compound in scientific research, including the synthesis of new pharmaceuticals, the development of new catalysts, and the extraction of natural products.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylmorpholine-4-carboxamide is a useful reagent in scientific research, especially in the fields of organic chemistry, biochemistry, and medicinal chemistry. It is used as a solvent, a catalyst, and a reagent in various chemical reactions. This compound is also used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Eigenschaften
CAS-Nummer |
139994-85-7 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
2,6-dimethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10) |
InChI-Schlüssel |
QWCPQZIITWPWQE-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)N |
Kanonische SMILES |
CC1CN(CC(O1)C)C(=O)N |
Synonyme |
4-Morpholinecarboxamide,2,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

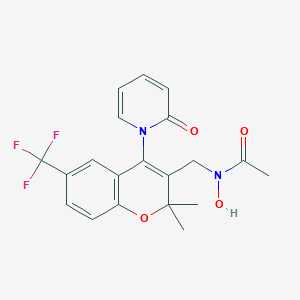
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)


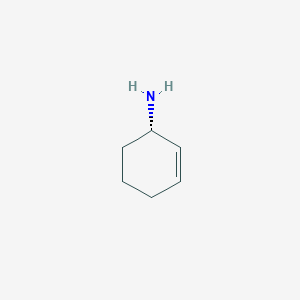
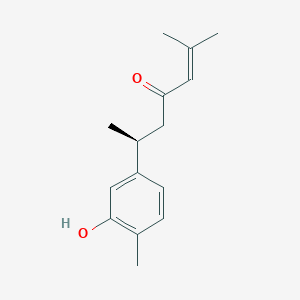
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)
